3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride
Description
Molecular Formula: C₇H₃Cl₂F₃O₂S
Molecular Weight: 279.06 g/mol
CAS Number: 175205-54-6
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a halogenated aromatic sulfonyl chloride characterized by a sulfonyl chloride (-SO₂Cl) functional group at the 1-position, a chlorine atom at the 3-position, and a trifluoromethyl (-CF₃) group at the 4-position. This compound is widely used as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives relevant to pharmaceuticals and agrochemicals . Its electron-withdrawing substituents (-Cl and -CF₃) enhance electrophilic reactivity, making it valuable in nucleophilic substitution reactions.
Properties
IUPAC Name |
3-chloro-4-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2F3O2S/c8-6-3-4(15(9,13)14)1-2-5(6)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKUNAGQKGXFEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2F3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622954 | |
| Record name | 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
132481-85-7 | |
| Record name | 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Sulfonation Using Chlorosulfonic Acid
Direct sulfonation of 3-chloro-4-(trifluoromethyl)benzene with chlorosulfonic acid (HSO₃Cl) provides a shorter route but faces challenges in regioselectivity and yield.
Reaction Conditions
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Molar ratio : 1:5 (substrate:HSO₃Cl).
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Temperature : 120°C, 8 hours.
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Yield : 25–30% (due to over-sulfonation and decomposition) .
Limitations
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Excess HSO₃Cl (>500%) required, increasing costs and waste.
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Poor selectivity for the sulfonyl chloride group at the desired position .
Oxidation of Thiophenol Derivatives
Oxidation of 3-chloro-4-(trifluoromethyl)thiophenol with chlorine gas in dichloromethane/water offers an alternative pathway. However, thiophenol precursors are costly and malodorous, limiting practicality .
Procedure
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Substrate : 3-Chloro-4-(trifluoromethyl)thiophenol.
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Oxidizing agent : Cl₂ gas (2 equiv).
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Solvent : CH₂Cl₂/H₂O (2:1).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Cost | Scalability |
|---|---|---|---|---|
| Multi-Step Synthesis | 40–45 | >98 | High | Industrial |
| Direct Sulfonation | 25–30 | 80–85 | Low | Lab-scale |
| Thiophenol Oxidation | 35–40 | 90–95 | Very High | Limited |
Key Findings
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The multi-step approach, while labor-intensive, ensures higher purity and scalability .
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Direct sulfonation is inefficient due to side reactions, necessitating further optimization.
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Thiophenol-based routes are prohibitively expensive for large-scale applications .
Emerging Catalytic Strategies
Recent advances in palladium-catalyzed coupling reactions enable the synthesis of complex sulfonyl chlorides. For instance, aryl halides can react with sulfinating agents (e.g., Na₂S₂O₄) followed by chlorination .
Example Reaction
Chemical Reactions Analysis
Types of Reactions
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Nucleophilic substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonates, or sulfonothioates, respectively.
Electrophilic aromatic substitution: The chloro and trifluoromethyl groups on the benzene ring can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include amines, alcohols, and thiols.
Electrophilic aromatic substitution: Reagents such as nitric acid, sulfuric acid, and halogens are used under acidic conditions to facilitate the substitution reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonothioates: Formed by the reaction with thiols.
Scientific Research Applications
Organic Synthesis
Intermediate in Chemical Reactions:
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride serves as an important intermediate in the synthesis of various organic compounds. It is commonly used to introduce sulfonyl groups into organic molecules, which can enhance their reactivity and biological activity.
Reactions with Amines:
The compound readily reacts with amines to form sulfonamides. This reaction is crucial in the development of pharmaceuticals, as sulfonamides are a class of compounds with significant antibacterial properties. For instance, the synthesis of 3-trifluoromethyl-N-(4-bromo-3-methyl-5-isoxazolyl)benzenesulfonamide demonstrates its utility in creating biologically active molecules .
Pharmaceutical Applications
Drug Development:
In pharmaceutical research, this compound has been utilized to develop novel drug candidates. For example, it has been involved in synthesizing potent inhibitors for various biological targets, including sodium channels and enzymes involved in disease pathways. A notable study reported the synthesis of a series of potent Nav1.3 inhibitors that included this compound as a key intermediate .
Structure-Activity Relationship (SAR) Studies:
The compound's structural features allow for modifications that can significantly impact biological activity. SAR studies have shown that introducing trifluoromethyl and chloro groups can enhance the potency of compounds against specific targets . This makes it a valuable tool for medicinal chemists aiming to optimize drug candidates.
Agrochemical Applications
Pesticide Development:
The compound is also relevant in the agrochemical industry, particularly in the synthesis of herbicides and insecticides. Its ability to modify biological activity makes it suitable for developing new agrochemical agents that are more effective and environmentally friendly .
Case Studies and Examples
Mechanism of Action
The mechanism of action of 3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, allowing it to form strong covalent bonds with various nucleophilic species. This reactivity is exploited in the synthesis of sulfonamides, sulfonates, and other derivatives . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Isomers
2-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl Chloride
- Molecular Formula : C₇H₃Cl₂F₃O₂S
- Molecular Weight : 279.06 g/mol
- CAS Number : 54090-42-5
- Key Differences: Substituents: Chlorine at the 2-position, trifluoromethyl at the 4-position. Applications: Used in similar synthetic pathways but may require adjusted reaction conditions due to steric effects .
2-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl Chloride
- CAS Number : 1214346-10-7
- Similarity Score : 0.93 (compared to the main compound)
- Key Differences :
- Substituents: Chlorine at the 2-position, trifluoromethyl at the 3-position.
- Electronic Effects: The proximity of -Cl and -CF₃ groups creates a strong electron-deficient aromatic ring, increasing electrophilicity.
4-Chloro-3-(trifluoromethyl)benzene-1-sulfonyl Chloride
Functional Group Variants
3-Chloro-4-fluorobenzenesulfonyl Chloride
- Molecular Formula : C₆H₃Cl₂FO₂S
- Molecular Weight : 229.06 g/mol
- Key Differences :
- Replaces -CF₃ with -F.
- Lower molecular weight and reduced electron-withdrawing effects decrease reactivity compared to trifluoromethyl-containing analogs.
Trifluoromethanesulfonyl Chloride (CF₃SO₂Cl)
Physicochemical Properties Comparison
Biological Activity
3-Chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its diverse biological activities and applications in organic synthesis, pharmaceuticals, and agrochemicals. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is characterized by a sulfonyl chloride functional group attached to a benzene ring that also contains a chloro and a trifluoromethyl substituent. Its reactivity allows it to participate in various chemical reactions, particularly nucleophilic substitutions with amines, alcohols, and phenols, leading to the formation of sulfonamides, sulfonic esters, and sulfonic acids.
Target of Action : The primary mechanism involves the reactivity of the sulfonyl chloride group with nucleophiles. This reaction can yield biologically active derivatives that exhibit various pharmacological properties.
Mode of Action : The compound can undergo:
- Nucleophilic substitution : Replacing the sulfonyl chloride group with nucleophiles to form sulfonamides or sulfonates.
- Electrophilic aromatic substitution : The chloro and trifluoromethyl groups can facilitate further reactions such as nitration or halogenation.
Biological Activity
Research has demonstrated that derivatives formed from this compound exhibit significant biological activities:
Antimicrobial Activity
Several studies have reported on the antimicrobial potential of compounds derived from this sulfonyl chloride. Notably:
- Inhibition of Tyrosinase (TYR) : Compounds bearing the 3-chloro-4-fluorophenyl fragment showed enhanced inhibitory activity against TYR, with IC50 values ranging from 2.96 to 10.65 μM . This suggests potential applications in cosmetic formulations to inhibit melanin production.
Antibacterial Activity
A study highlighted the effectiveness of benzenesulfonate derivatives against various bacterial strains:
- Minimum Inhibitory Concentration (MIC) values were reported for several derivatives, showing activity against Staphylococcus aureus (MSSA and MRSA) with MIC values ranging from 0.39 to 1.56 mg/L, indicating promising antibacterial properties .
Table 1: Biological Activity Summary of Derivatives
| Compound | Activity Type | Target Organism | IC50/MIC (μM) |
|---|---|---|---|
| 3-Chloro-4-fluorophenyl derivative | Tyrosinase Inhibition | AbTYR | 2.96 - 10.65 |
| Benzene Sulfonate Derivative | Antibacterial | MSSA/MRSA | 0.39 - 1.56 |
| Sulfonamide Derivative | Antimicrobial | Various Bacteria | Varies |
Pharmacokinetics and Toxicology
The pharmacokinetic profile of sulfonyl chlorides suggests rapid metabolism in biological systems. Toxicological evaluations indicate that while high doses may lead to adverse effects on the liver and kidneys, lower doses do not exhibit significant systemic toxicity . Notably, a NOAEL (No Observed Adverse Effect Level) was established at 50 mg/kg based on liver and kidney effects observed in animal studies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 3-chloro-4-(trifluoromethyl)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?
- Methodology : The compound is typically synthesized via sulfonation and chlorination of substituted benzene precursors. For example, sulfonyl chlorides are often prepared using chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization in non-polar solvents (e.g., hexane) is critical to achieve >95% purity .
- Data : Yields vary depending on substituent positions; derivatives with electron-withdrawing groups (e.g., trifluoromethyl) show yields of 70–92% under optimized conditions .
Q. How is this compound characterized spectroscopically, and what are key spectral markers?
- Methodology :
- ¹H/¹³C NMR : Aromatic protons appear as doublets or triplets (δ 7.5–8.5 ppm) due to coupling with adjacent substituents. The trifluoromethyl group causes deshielding, shifting nearby protons upfield .
- FT-IR : S=O stretching vibrations at 1360–1380 cm⁻¹ and 1140–1160 cm⁻¹ confirm the sulfonyl chloride group .
- Challenge : Overlap of CF₃ and Cl substituents in NMR may complicate peak assignment; deuterated solvents (e.g., CDCl₃) and 2D experiments (COSY, HSQC) are recommended .
Q. What are the stability considerations for this compound under storage and experimental conditions?
- Methodology : The compound is hygroscopic and prone to hydrolysis. Store in amber glass under inert gas (N₂/Ar) at –20°C. Stability tests show <5% decomposition over 6 months when stored properly .
- Reactivity : Reacts violently with nucleophiles (e.g., amines, alcohols). Use anhydrous solvents (e.g., DCM, THF) for reactions .
Advanced Research Questions
Q. How do electronic effects of the trifluoromethyl and chloro substituents influence the electrophilicity of the sulfonyl chloride group?
- Methodology : Density Functional Theory (DFT) studies (e.g., B3LYP/6-31G*) reveal that the electron-withdrawing CF₃ group increases the electrophilicity of the sulfur center, accelerating nucleophilic substitution. Chlorine at the meta position further polarizes the aromatic ring, enhancing reactivity by ~20% compared to non-halogenated analogs .
- Contradictions : Some studies report reduced reactivity in polar aprotic solvents due to solvation effects; experimental validation via kinetic assays is advised .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during sulfonamide synthesis using this sulfonyl chloride?
- Methodology :
- Temperature Control : Maintain reactions at –10°C to slow hydrolysis.
- Scavengers : Add molecular sieves to absorb water or use tert-butylamine to quench excess HCl .
- Data : In the synthesis of arylsulfonamides, yields improve from 37% to 86% when using pyridine as a base to neutralize HCl .
Q. How can computational modeling predict noncovalent interactions (e.g., π-stacking, halogen bonding) between this compound and biological targets?
- Methodology : Noncovalent interaction (NCI) analysis via reduced density gradient (RDG) plots identifies van der Waals and halogen-bonding interactions. For example, the chloro group participates in halogen bonding with protein backbone carbonyls (binding energy: ~2.5 kcal/mol) .
- Validation : Pair MD simulations with crystallographic data from protein-ligand complexes to refine force field parameters .
Q. What are the challenges in resolving contradictory spectroscopic data for derivatives of this compound?
- Case Study : Discrepancies in ¹⁹F NMR chemical shifts (Δδ ~1–2 ppm) arise from solvent polarity and concentration effects. Use internal standards (e.g., CFCl₃) and dilute solutions (<10 mM) to standardize readings .
- Advanced Techniques : Dynamic NMR (DNMR) can resolve rotational barriers in sterically hindered derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
